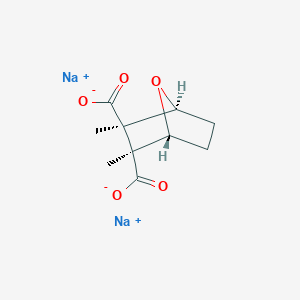

Disodium cantharidin

Overview

Description

Synthesis Analysis

Cantharidin is the active ingredient of Chinese medicine, which has been traditionally used in multiple cancers treatment, especially in hepatocellular carcinoma (HCC) . Norcantharidin (NCTD) is a demethylated derivative of cantharidin .Molecular Structure Analysis

The molecular formula of Disodium cantharidin is C10H14O5.2Na . It has a molecular weight of 260.1947 .Chemical Reactions Analysis

Cantharidin inhibits the proliferation of many tumor cells in vitro and in vivo . It affects autophagy, transcriptional regulation, the immune response, and fatty acid metabolism .Physical And Chemical Properties Analysis

Cantharidin is an odorless, colorless fatty substance of the terpenoid class . It is only slightly soluble in water .Scientific Research Applications

Anticancer Activities

Disodium cantharidin has been identified as a potential anticancer agent. It has been shown to effectively inhibit the proliferation of many tumor cells in vitro and in vivo, including hepatoma HepG2, SMMC-7721 and BEL-7402, gallbladder cancer GBC-SD cells, colon cancer CT26 and HT29 cells, breast cancer cells, leukemia K562 and HL-60 cells, melanoma A375 cells, and oral cancer KB cells .

Anti-Metastatic Effects

Cantharidin and its analogue Norcantharidin have been shown to inhibit metastasis-inducing genes S100A4 and MACC1. They have demonstrated anti-metastatic effects in different cancer entities such as colorectal cancer (CRC), breast cancer, and lung cancer .

Inhibition of Proliferation and Induction of Apoptosis

Disodium cantharidin has been shown to inhibit proliferation and induce apoptosis in cancer cells. This is a critical mechanism in controlling the growth and spread of cancer .

Clinical Applications in China

Disodium cantharidin, specifically its derivative Norcantharidin (NCTD), is currently used clinically as an optional anticancer drug in China. It has been used to treat hepatic cancer, gastric cancer, and leucopenia patients for many years .

Pharmacokinetic Characteristics

The physiological, chemical, and pharmacokinetic characteristics of Disodium cantharidin have been studied extensively. Understanding these characteristics is crucial for its clinical application .

Potential Therapeutic Agent for Human Malignant Tumors

Given its anticancer and anti-metastatic activities, Disodium cantharidin is considered a potential therapeutic agent for human malignant tumors .

Inhibition of S100A4 and MACC1 Gene Expression

Cantharidin and Norcantharidin have been shown to inhibit the gene expression of S100A4 and MACC1, which are known to promote malignant tumor growth and metastasis formation .

Treatment of Non-Small Cell Lung Cancer (NSCLC)

There is ongoing research into the use of Disodium cantharidin in combination with chemotherapy for the treatment of NSCLC .

Mechanism of Action

Target of Action

Disodium Cantharidin primarily targets the Serine/threonine protein phosphatase 1 (PP1) catalytic subunit . It also interacts with other proteins such as MAPT, TOP2A, CENPF, and MEFV . These proteins play crucial roles in various cellular processes, including cell cycle regulation, transcriptional regulation, and autophagy .

Mode of Action

Disodium Cantharidin is specifically absorbed by lipids in the membrane of epidermal keratinocytes, where it activates the release of neutral serine proteases . These enzymes subsequently break the peptide bonds in surrounding proteins, leading to the progressive degeneration of desmosomal dense plaques, which are important cellular structures that participate in cell-to-cell adhesion . Such degeneration results in the detachment of the tonofilaments that hold cells together .

Biochemical Pathways

Disodium Cantharidin affects several biochemical pathways. It induces apoptosis in tumor cells, blocks the cell cycle, and reverses multidrug resistance through various mechanisms . It also affects autophagy, transcription factors related transcriptional regulation, fatty acid metabolism, and immune response in hepatocellular carcinoma . The compound also causes a decrease in mitochondrial reduced glutathione, succinate dehydrogenase activity, and mitochondrial membrane potential .

Pharmacokinetics

It is known that disodium cantharidin is used clinically for the treatment of various solid tumors, especially liver cancer . Its clinical application is restricted due to its high toxicity, particularly towards the liver .

Result of Action

The molecular and cellular effects of Disodium Cantharidin’s action include the induction of apoptosis and necrosis in tumor cells . It also causes changes in mitochondrial structure and function, leading to a decrease in mitochondrial reduced glutathione, succinate dehydrogenase activity, and mitochondrial membrane potential . The decrease/release of mitochondrial cytochrome c is also observed after Disodium Cantharidin treatment .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Disodium Cantharidin. For instance, it has been observed that Disodium Cantharidin induced adverse effects on soil invertase, phosphatase activities, and fungal gene structure, but these changes were transient . After about two weeks, the harmful effects owing to the application of Disodium Cantharidin phased out and eventually became comparable with non-treated samples . This suggests that the environment can influence the action and stability of Disodium Cantharidin.

Safety and Hazards

Future Directions

properties

IUPAC Name |

disodium;(1S,2R,3S,4R)-2,3-dimethyl-7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O5.2Na/c1-9(7(11)12)5-3-4-6(15-5)10(9,2)8(13)14;;/h5-6H,3-4H2,1-2H3,(H,11,12)(H,13,14);;/q;2*+1/p-2/t5-,6+,9+,10-;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFALSOLNDKMHAL-CSYCBQNYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CCC(C1(C)C(=O)[O-])O2)C(=O)[O-].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]1([C@H]2CC[C@@H]([C@]1(C)C(=O)[O-])O2)C(=O)[O-].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12Na2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1465-77-6 | |

| Record name | Disodium cantharidin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001465776 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

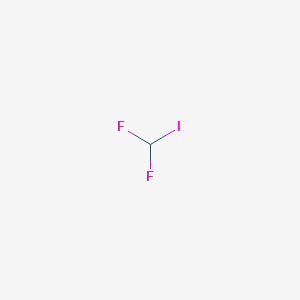

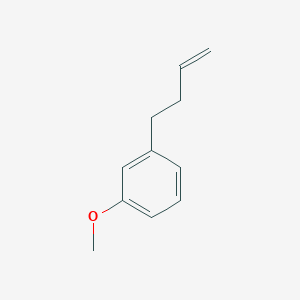

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Ethenyl-7-oxabicyclo[4.1.0]heptane](/img/structure/B73685.png)